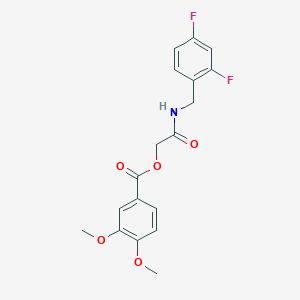![molecular formula C23H22FN3O4S2 B2524080 N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-21-0](/img/structure/B2524080.png)
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, is a derivative of sulfonamide, which is a functional group commonly found in various pharmaceutical agents. Sulfonamides are known for their diverse biological activities, including anti-inflammatory properties. The compound features a pyrazole ring, a common motif in medicinal chemistry due to its mimicry of the adenine portion of ATP, making it a potential candidate for kinase inhibition and other ATP-competitive processes.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been reported in the literature. For instance, a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles was synthesized and evaluated for anti-inflammatory activity . These compounds were synthesized in a multi-step process, which likely involves the formation of the pyrazole ring followed by sulfonamide linkage. The synthesis of the specific compound would similarly involve strategic functionalization of the phenyl rings and the construction of the pyrazole core, followed by the introduction of the sulfonamide groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For example, the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides have been reported, showing that even small changes in the structure can lead to significant differences in molecular conformation and intermolecular interactions . The presence of a fluorine atom on the benzenesulfonyl group in the compound of interest would likely affect its electronic properties and could influence its binding affinity to biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The synthesis of N-diazen-1-ium-1,2-diolate derivatives of related compounds has been attempted, although the reaction yielded N-nitroso derivatives instead . This indicates that the chemical reactivity of these compounds can be complex and may require careful optimization to achieve the desired transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of a trifluoromethyl group has been shown to enhance the anti-inflammatory activity of certain pyrazole derivatives . The electronic properties of the sulfonamide group, such as its ability to engage in hydrogen bonding, can also affect the solubility and stability of the compound. The synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a related compound, was characterized by various spectroscopic techniques, indicating the importance of thorough characterization in understanding these properties .
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
Research has been conducted on the synthesis of new sulfonamide compounds, including those structurally related to N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, demonstrating their potential in cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase (CA) isoforms. These compounds show promising activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016).
Chemical Synthesis and Characterization
Research on sulfonylcarbamimidic azides derived from sulfonyl chlorides presents a foundational approach to synthesizing compounds with complex sulfonamide structures. These processes involve transformations leading to various novel compounds, highlighting the versatility of sulfonamide chemistry in creating bioactive molecules (PeetNorton et al., 1987).
Enantioselective Synthesis
Studies have shown that using cinchona alkaloid-catalyzed reactions, compounds similar to the specified sulfonamide can undergo enantioselective monofluoromethylation, leading to the production of compounds with potential pharmacological activities. This demonstrates the role of chiral synthesis in developing new drugs (Mizuta et al., 2007).
Theoretical Studies on Molecular Structure
Theoretical studies have also been conducted to understand the molecular structure and gas-phase acidity of sulfonamides, providing insights into their chemical behavior and interaction potentials. Such studies are essential for drug design and development, offering a deeper understanding of how structural variations influence biological activity (Remko, 2003).
Antimicrobial Applications
A series of sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. This research suggests the potential use of such compounds in treating various bacterial and fungal infections, indicating the broad applicability of sulfonamide chemistry in developing new antimicrobials (Alsaedi et al., 2019).
Propiedades
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-5-3-4-6-21(16)23-15-22(17-7-11-19(12-8-17)26-32(2,28)29)25-27(23)33(30,31)20-13-9-18(24)10-14-20/h3-14,23,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIULNHZMTUQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

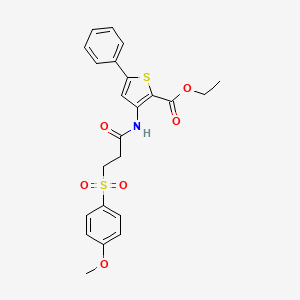
![ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2524000.png)
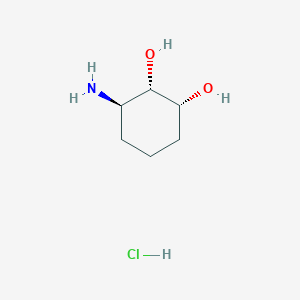
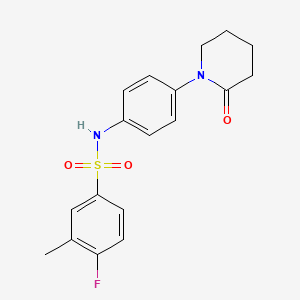

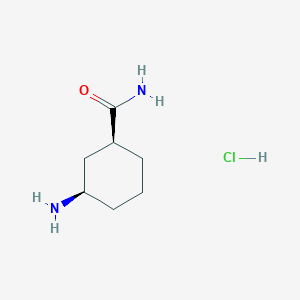
![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)
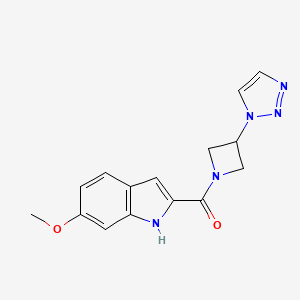


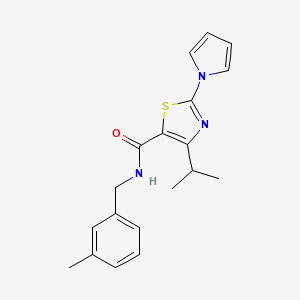
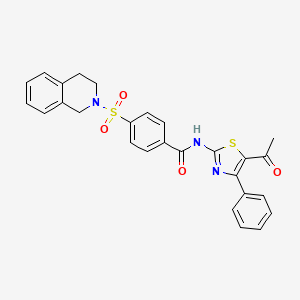
![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)
